- Unexpected oxidation of nitrendipine. Properties of oxidized nitrendipine and its Cu(II) complex, Journal of Molecular Structure, 2019, 1177, 199-203

Cas no 89267-41-4 (Dehydronitrendipine)

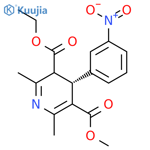

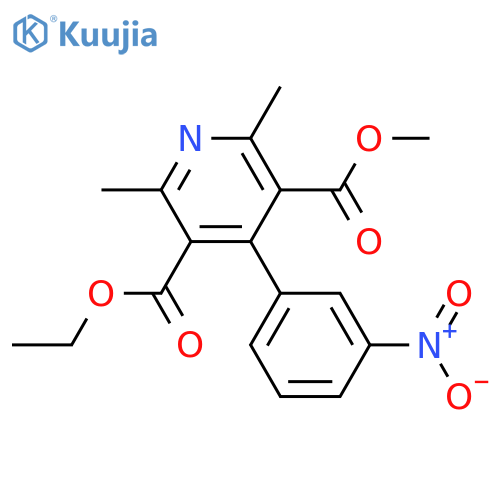

Dehydronitrendipine structure

Nom du produit:Dehydronitrendipine

Numéro CAS:89267-41-4

Le MF:C18H18N2O6

Mégawatts:358.345324993134

CID:724984

Dehydronitrendipine Propriétés chimiques et physiques

Nom et identifiant

-

- Dehydronitrendipine

- 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester

- Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

- BAY-m 4786

- 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester (9CI)

- 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

- Ethyl Methyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Photolysis Product)

-

- Piscine à noyau: 1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3

- La clé Inchi: YEHVABIPGJLMET-UHFFFAOYSA-N

- Sourire: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)=C(C(OCC)=O)C(C)=NC=1C)OC

Propriétés calculées

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 7

- Comptage des atomes lourds: 26

- Nombre de liaisons rotatives: 6

- Complexité: 534

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Charge de surface: 0

- Nombre d'tautomères: 15

- Le xlogp3: 3.2

Propriétés expérimentales

- Dense: 1.259±0.06 g/cm3 (20 ºC 760 Torr),

- Point de fusion: 59-61 ºC

- Solubilité: Pratiquement insoluble (0061 G / l) (25 ºC),

Dehydronitrendipine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | D229990-100mg |

Dehydronitrendipine |

89267-41-4 | 100mg |

$487.00 | 2023-05-18 | ||

| Biosynth | ID57949-50 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 50mg |

$191.00 | 2023-01-04 | ||

| Biosynth | ID57949-100 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 100MG |

$636.00 | 2023-01-04 | ||

| Biosynth | ID57949-10 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 10mg |

$63.60 | 2023-01-04 | ||

| TRC | D229990-250mg |

Dehydronitrendipine |

89267-41-4 | 250mg |

$973.00 | 2023-05-18 | ||

| Biosynth | ID57949-25 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 25mg |

$127.00 | 2023-01-04 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |

89267-41-4 | ¥1556.7 | 2023-01-14 | ||||

| TRC | D229990-10mg |

Dehydronitrendipine |

89267-41-4 | 10mg |

$ 63.00 | 2023-09-08 | ||

| TRC | D229990-50mg |

Dehydronitrendipine |

89267-41-4 | 50mg |

$ 265.00 | 2023-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |

Dehydronitrendipine |

89267-41-4 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 |

Dehydronitrendipine Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Solvents: Methanol ; 8 h

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Catalysts: (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]iron Solvents: Acetic acid ; rt

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7

Référence

- A highly efficient biomimetic aromatization of Hantzsch-1,4-dihydropyridines with t-butylhydroperoxide, catalyzed by iron(III) phthalocyanine chloride, Bioorganic & Medicinal Chemistry, 2008, 16(20), 9276-9282

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Nitric acid Solvents: Water

Référence

- Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450, Journal of Medicinal Chemistry, 1986, 29(9), 1596-603

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetic acid , Acetonitrile ; 15 °C

Référence

- Photoinduced Aromatization of Dihydropyridines, Synthesis, 2016, 48(23), 4221-4227

Synthetic Routes 5

Conditions de réaction

1.1 Solvents: Methanol ; rt

Référence

- Intramolecular Electron Transfer in the Photochemistry of Some Nitrophenyldihydropyridines, Journal of Organic Chemistry, 2006, 71(5), 2037-2045

Synthetic Routes 6

Conditions de réaction

Référence

- A polarographic study of the photodegradation of nitrendipine, Journal of Pharmaceutical and Biomedical Analysis, 1990, 8(1), 43-7

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: Tempo , Sodium nitrite , Iron chloride (FeCl3) Solvents: Acetic acid , Acetonitrile ; 45 min, rt

Référence

- An efficient transition-metal-chloride/sodium-nitrite/TEMPO catalytic system for aerobic oxidative aromatization of Hantzsch 1,4-dihydropyridines, Journal of Chemical Research, 2013, 37(7), 409-412

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Carbamide peroxide Catalysts: Iodine Solvents: Ethyl acetate ; 1.55 h, rt

1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt

1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt

Référence

- An efficient, metal-free, room temperature aromatization of Hantzsch-1,4-dihydropyridines with urea-hydrogen peroxide adduct, catalyzed by molecular iodine, Tetrahedron, 2008, 64(24), 5649-5656

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Acetic acid , Lead tetraacetate Solvents: Dichloromethane ; 15 min, rt; 60 min, rt

Référence

- Mild, selective, and high-yield oxidation of Hantzsch 1,4-dihydropyridines with lead(IV) acetate, Heterocycles, 2005, 65(1), 23-35

Dehydronitrendipine Raw materials

Dehydronitrendipine Preparation Products

Dehydronitrendipine Littérature connexe

-

Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

89267-41-4 (Dehydronitrendipine) Produits connexes

- 67035-22-7(3,5-dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate)

- 2228431-67-0(1-(4-bromo-3,5-dimethylphenyl)methylcyclopropane-1-carboxylic acid)

- 21544-02-5(2-(aminomethyl)cyclopentan-1-amine)

- 1805243-09-7(Ethyl 2-bromo-4-(difluoromethyl)-6-fluoropyridine-3-acetate)

- 1803749-07-6(Ethyl 4-cyano-2-ethyl-6-iodophenylacetate)

- 30058-44-7(2-(benzyloxy)-4,5-dimethoxyaniline)

- 2228989-59-9(methyl 4-amino-3-(6-chloropyridin-2-yl)butanoate)

- 2137570-56-8(methyl 2-(2-cyclopropyl-2-oxoethyl)-4,4-dimethyl-3-oxopentanoate)

- 1564511-69-8(3-fluoro-3-4-(trifluoromethyl)phenylpropan-1-amine)

- 1804720-08-8(2-Amino-6-bromo-3-(difluoromethyl)pyridine-4-acetonitrile)

Fournisseurs recommandés

钜澜化工科技(青岛)有限公司

Membre gold

Fournisseur de Chine

Lot

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membre gold

Fournisseur de Chine

Lot

Nanjing Jubai Biopharm

Membre gold

Fournisseur de Chine

Lot

Zhejiang Brunova Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot